N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide
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Overview
Description
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide is an organic compound with a complex structure that includes a cyanomethyl group, a phenoxy group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide typically involves the reaction of 4-(cyanomethyl)phenol with 2-bromoethyl prop-2-enamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: 4-(Carboxymethyl)phenoxy derivative.
Reduction: 4-(Aminomethyl)phenoxy derivative.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the phenoxy group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
- 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- N-phenylacetamide sulphonamides
Uniqueness
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide is unique due to its combination of a cyanomethyl group and a phenoxy group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-[4-(cyanomethyl)phenoxy]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-13(16)15-9-10-17-12-5-3-11(4-6-12)7-8-14/h2-6H,1,7,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQZPZSJKTXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=C(C=C1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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